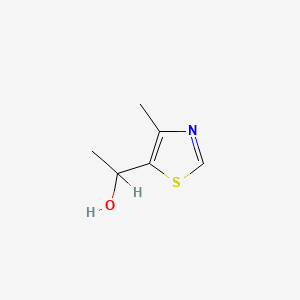

5-(1-Hydroxyethyl)-4-methylthiazole

概要

説明

5-(1-Hydroxyethyl)-4-methylthiazole is an organic compound with the chemical formula C6H9NOS It is a thiazole derivative, characterized by a thiazole ring substituted with a hydroxyethyl group at the 5-position and a methyl group at the 4-position Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxyethyl)-4-methylthiazole can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiazole with ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group at the 5-position. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another synthetic route involves the reaction of 4-methylthiazole with ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid. This method also results in the formation of this compound, with the reaction conditions optimized to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as distillation or crystallization, to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

5-(1-Hydroxyethyl)-4-methylthiazole undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-(1-Oxoethyl)-4-methylthiazole.

Reduction: The compound can be reduced to form 5-(1-Hydroxyethyl)-4-methylthiazoline, where the thiazole ring is partially hydrogenated.

Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium halides (NaX) or amines (RNH2) in the presence of a base.

Major Products

Oxidation: 5-(1-Oxoethyl)-4-methylthiazole

Reduction: 5-(1-Hydroxyethyl)-4-methylthiazoline

Substitution: Various substituted thiazoles depending on the nucleophile used

科学的研究の応用

Medicinal Chemistry Applications

Neuroprotective Properties

5-(1-Hydroxyethyl)-4-methylthiazole has been studied for its neuroprotective effects, particularly as a metabolite of clomethiazole. In gerbil models of global ischemia, clomethiazole was shown to produce significant neuroprotective effects, with peak concentrations of its metabolites—including this compound—observed shortly after administration . This compound's ability to cross the blood-brain barrier and exert protective effects on neuronal tissue makes it a candidate for further research in stroke and neurodegenerative diseases.

Biomarker for Infectious Diseases

This compound has been identified as a potential biomarker for Burkholderia pseudomallei, the causative agent of melioidosis. Its presence in culture supernatants indicates that it could be utilized in diagnostic applications or in the development of therapeutic agents targeting this pathogen . The identification of this compound as a degradation product of thiamine (vitamin B1) adds to its relevance in metabolic studies related to microbial infections.

Environmental Applications

Heavy Metal Adsorption

Recent studies have demonstrated that this compound can be covalently linked to graphene oxide to create composites with enhanced adsorption capabilities for heavy metals such as copper ions (Cu²⁺). The resulting composite exhibited significantly higher adsorption capacities compared to conventional materials, making it a promising candidate for environmental remediation efforts aimed at removing toxic metals from wastewater . The stability and reusability of these composites after multiple adsorption/desorption cycles further underscore their practical applicability in environmental cleanup.

Material Science Applications

Composite Materials Development

The incorporation of this compound into polymer matrices has been explored for the development of new materials with improved properties. For instance, its interaction with various polymers can enhance mechanical strength and thermal stability, making it suitable for diverse industrial applications. This versatility is attributed to the compound's unique thiazole ring structure, which can facilitate interactions with other chemical species within the matrix.

Data Summary Table

Case Studies

- Neuroprotection Study : In a controlled trial involving gerbils subjected to induced ischemia, the administration of clomethiazole resulted in elevated levels of this compound in brain tissue. This metabolite was correlated with reduced neuronal damage, suggesting its potential utility in clinical settings for stroke management .

- Heavy Metal Remediation : A recent study evaluated the effectiveness of graphene oxide composites functionalized with this compound in removing copper ions from contaminated water sources. The results indicated that these composites maintained high adsorption rates even after multiple uses, highlighting their potential for sustainable environmental applications .

作用機序

The mechanism of action of 5-(1-Hydroxyethyl)-4-methylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, enhancing binding affinity and specificity. The thiazole ring may participate in π-π interactions or coordinate with metal ions in metalloenzymes, influencing the compound’s biological activity.

類似化合物との比較

Similar Compounds

4-Methylthiazole: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.

5-(1-Hydroxyethyl)-2-methylthiazole: Similar structure but with the methyl group at the 2-position, leading to variations in reactivity and applications.

5-(1-Hydroxyethyl)-4-ethylthiazole: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.

Uniqueness

5-(1-Hydroxyethyl)-4-methylthiazole is unique due to the specific positioning of the hydroxyethyl and methyl groups on the thiazole ring. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

生物活性

5-(1-Hydroxyethyl)-4-methylthiazole (HEMT) is a thiazole derivative notable for its biological significance, particularly in the context of thiamine (vitamin B1) biosynthesis and its metabolic roles in various organisms. This article delves into the compound's biological activity, synthesis methods, and its implications in health and disease.

Chemical Structure and Properties

This compound is characterized by a nitrogenous heterocyclic structure, belonging to the class of 4,5-disubstituted thiazoles. Its structural formula can be represented as follows:

- Chemical Formula : C₆H₈N₂OS

- Molecular Weight : Approximately 156.21 g/mol

This compound's unique hydroxyl group at position 1 enhances its solubility and reactivity compared to other thiazole derivatives, making it a crucial precursor in biochemical pathways.

Role in Thiamine Biosynthesis

HEMT is primarily recognized for its role in the biosynthesis of thiamine. Thiamine is essential for carbohydrate metabolism and neural function. Deficiencies in thiamine can lead to severe health issues such as Wernicke-Korsakoff syndrome, emphasizing the importance of HEMT in maintaining metabolic health.

Interaction with Enzymes

Research indicates that HEMT interacts with various enzymes involved in thiamine metabolism. One significant interaction is with hydroxyethylthiazole kinase, which catalyzes the phosphorylation of HEMT, facilitating its conversion into active forms that participate in metabolic processes. This enzymatic activity underscores HEMT's functional importance in energy metabolism .

Antimicrobial and Anticancer Activity

Recent studies have explored the antimicrobial and anticancer potential of HEMT derivatives. For instance, lipid-like derivatives of 5-(2-hydroxyethyl)-4-methylthiazole have shown strong antimicrobial activity against gram-positive and gram-negative bacteria, as well as significant cytotoxic effects on various cancer cell lines, including human fibrosarcoma HT-1080 and mouse hepatoma MG-22A .

These compounds exhibited selective cytotoxicity, indicating their potential as therapeutic agents. In vivo studies demonstrated that certain derivatives could inhibit tumor growth effectively, suggesting a promising avenue for cancer treatment .

Pharmacological Properties

HEMT has been evaluated for its pharmacological properties, including absorption, distribution, metabolism, and elimination (ADME) characteristics. Notably:

- Human Intestinal Absorption : High probability (0.962)

- Blood-Brain Barrier Penetration : High probability (0.9877)

- P-glycoprotein Substrate : Non-substrate (0.7419)

These properties indicate that HEMT may be effectively absorbed and distributed within biological systems, enhancing its potential therapeutic applications .

Comparative Analysis with Related Compounds

To better understand HEMT's unique biological activity, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methylthiazole | Basic thiazole structure | Precursor to various bioactive compounds |

| 5-Methylthiazole | Methyl substitution at position 5 | Exhibits different metabolic pathways |

| Thiamine (Vitamin B1) | Contains a thiazole ring | Essential vitamin with broad biological roles |

| 5-(Hydroxyethyl)-4-methylthiazole | Hydroxyl group at position 5 | More polar; may exhibit different solubility |

This table highlights how HEMT’s specific hydroxyl substitution enhances its role as a precursor to thiamine while influencing its solubility and reactivity compared to other thiazoles.

特性

IUPAC Name |

1-(4-methyl-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-4-6(5(2)8)9-3-7-4/h3,5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLZSLYZLRJWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963413 | |

| Record name | 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45657-12-3 | |

| Record name | 5-(1-Hydroxyethyl)-4-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045657123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-(1-Hydroxyethyl)-4-methylthiazole in the metabolism of Chlormethiazole?

A: this compound is a metabolite of Chlormethiazole identified in human urine. [] This means that after Chlormethiazole is ingested, the body chemically modifies it, and one of the resulting products is this compound. The research indicates that this metabolite, along with others, contributes to a significant portion of the Chlormethiazole dose excreted in urine. []

Q2: How much this compound is excreted after a dose of Chlormethiazole?

A: While the research indicates that this compound is one of the metabolites quantitatively determined in the study, it does not provide a specific percentage for this particular metabolite. [] The study only states that approximately 16% of the Chlormethiazole dose was recovered in the urine as a combination of Chlormethiazole itself, 5-acetyl-4-methylthiazole, this compound, and 4-methyl-5-thiazoleacetic acid. [] Further research is needed to determine the precise amount of this compound excreted.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。